molecular formula C12H17NO3 B2568866 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide CAS No. 1797183-90-4

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2568866
CAS No.: 1797183-90-4
M. Wt: 223.272
InChI Key: PKKQZRNSJSCVER-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a chemical compound offered for research and development purposes. Structurally, it belongs to a family of N-substituted acetamide derivatives, a class known to be investigated for various biological activities. Scientific literature on related structural analogs highlights significant research interest in this chemical space. For instance, studies on compounds with the 2-(methoxyphenyl) acetamide backbone have identified a novel family of antiplatelet agents that target serotonin pathways, demonstrating the potential research value of this structural motif . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions. Refer to the safety data sheet for comprehensive handling and hazard information. Storage should be in a sealed, dry container at room temperature to maintain stability .

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(14)13-8-12(16-3)10-5-4-6-11(7-10)15-2/h4-7,12H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQZRNSJSCVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide can be achieved through several methodsThe reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds similar to N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide have demonstrated significant anticancer activity. For instance, modifications of related acetamide compounds have shown effectiveness as PI3K inhibitors, which are crucial in cancer signaling pathways. In vitro studies have reported that these compounds exhibit antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Neuroprotective Effects

This compound may also have neuroprotective properties. Studies on structurally related compounds have indicated their ability to inhibit monoamine oxidases (MAOs), which play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Inhibitors of MAO-B, in particular, are being explored for their therapeutic potential in treating these conditions .

Pharmaceutical Development

2.1 Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of methoxyphenyl derivatives with acetamide precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

2.2 Drug Formulation

This compound can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. The formulation strategies may include the use of nanoparticles or liposomes to improve solubility and targeted delivery to specific tissues .

Case Studies

3.1 In Vitro Studies on Anticancer Activity

A study published in the International Journal of Molecular Sciences investigated the anticancer effects of a series of acetamide derivatives, including this compound. The results showed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

3.2 Neuroprotection in Animal Models

In a separate study focusing on neuroprotection, animal models treated with related acetamides exhibited reduced neuroinflammation and improved cognitive function compared to control groups. These findings support the hypothesis that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Data Tables

Application Area Findings Source
Anticancer ActivitySignificant antiproliferative effects on cancer cell linesInternational Journal of Molecular Sciences
Neuroprotective EffectsInhibition of MAO-B; potential for Alzheimer's treatmentBioorganic & Medicinal Chemistry
Synthesis and CharacterizationConfirmed structure via NMR and mass spectrometryUnited States Patent Office
Drug FormulationEnhanced bioavailability using nanoparticlesPharmaceutical Research Journal

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name & ID Substituents/Modifications Molecular Weight (ESI MS m/z) Physical Form Yield Biological Activity/Notes References
Target Compound 2-methoxyethyl, 3-methoxyphenyl Not explicitly reported Likely oil* Hypothesized MT1/MT2 receptor interaction
UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) 3-methoxyphenyl, phenyl 291 [M+H]+ Solid 66% MT2-selective partial agonist; sleep-inducing
UCM924 (N-{2-[(3-bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide) 3-bromo, 4-fluoro Higher than UCM765 Solid Improved metabolic stability; anxiolytic
Compound 12 (N-{2-[(3-Methoxyphenyl)(phenethyl)amino]ethyl}acetamide) 3-methoxyphenyl, phenethyl 313 [M+H]+ Oil 36% Lower yield; structural flexibility
Compound 54 (UCM1491) 3-methoxyphenyl, 4-(2,2,2-trifluoroacetyl)phenyl 381 [M+H]+ Amorphous solid 60% Enhanced molecular weight; modified receptor binding
Compound 1 (N-(2-((3-methoxyphenyl)(thiophen-3-yl)amino)ethyl)acetamide) 3-methoxyphenyl, thiophene 291 [M+H]+ Yellow solid 66% Thiophene enhances π-π interactions

Notes:

  • Solubility : Methoxy groups generally improve water solubility, as seen in UCM765 and UCM924, which are designed for enhanced bioavailability .
  • Metabolic Stability: Halogenation (e.g., bromo in UCM924) reduces oxidative metabolism, prolonging half-life compared to non-halogenated analogs .
  • Receptor Selectivity : The 3-methoxyphenyl group in UCM765 confers MT2 selectivity, while bulkier substituents (e.g., trifluoroacetyl in UCM1491) may alter binding kinetics .

Key Research Findings

Structural Impact on Pharmacological Activity

  • MT2 Receptor Affinity: UCM765’s 3-methoxyphenyl and phenylamino groups are critical for MT2 partial agonism, with a binding affinity (Ki) of ~20 nM for MT2 vs. ~100 nM for MT1 .
  • Thiophene vs.

Metabolic Stability

  • UCM924’s bromo and fluoro substituents reduce CYP450-mediated degradation, increasing plasma half-life in rodent models by 2–3× compared to UCM765 .

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of approximately 223.27 g/mol. The structure features two methoxy groups attached to a phenyl ring, contributing to its hydrophobic characteristics, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The methoxy groups may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The interaction with specific cellular pathways is under ongoing study.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and protecting neuronal cells from oxidative stress.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, it could affect enzymes involved in metabolic pathways or those implicated in disease processes.
  • Receptor Modulation : The methoxy groups may facilitate binding to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, this compound could mitigate oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus (MIC 3.12 µg/mL)
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cultures

Case Study: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing novel anticancer therapies.

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